(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid

Description

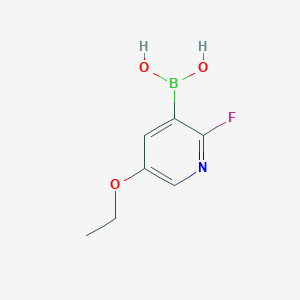

(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid is a pyridine-derived boronic acid with an ethoxy group at position 5, a fluorine atom at position 2, and a boronic acid (-B(OH)₂) moiety at position 2. This compound belongs to the class of heteroaryl boronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The ethoxy and fluorine substituents modulate electronic and steric properties, influencing its reactivity, acidity (pKa), and binding affinity in biological or chemical contexts.

Properties

IUPAC Name |

(5-ethoxy-2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-5-3-6(8(11)12)7(9)10-4-5/h3-4,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWNXUKYTFVESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-Ethoxy-2-fluoropyridin-3-yl)boronic acid typically involves the reaction of 5-ethoxy-2-fluoropyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the formation of the boronic acid derivative . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Coupling Reactions: The Suzuki-Miyaura coupling is a notable reaction where the boronic acid group reacts with halides to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene. The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyridine derivatives.

Scientific Research Applications

(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into boronic acid derivatives has shown potential in developing new drugs, particularly in cancer treatment and enzyme inhibition.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The molecular pathways involved often include the formation of boronate esters and other boron-containing intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity (pKa)

The pKa of boronic acids is critical for their reactivity and applications. Electron-withdrawing groups (EWGs) lower pKa by stabilizing the boronate conjugate base, while electron-donating groups (EDGs) increase pKa.

(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid :

(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid (CAS: 1072944-13-8):

Phenyl boronic acid :

Table 1: Comparative Acidity and Substituent Effects

Biological Activity

(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₇H₉BFNO₃

- Molecular Weight : 184.96 g/mol

- CAS Number : Not specified in the sources

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Boronic acids typically act as reversible inhibitors by forming covalent bonds with diols or other nucleophilic sites on proteins. This compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and other critical biological processes.

- Cell Signaling Modulation : By interacting with specific receptors, it may modulate signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that boronic acids can inhibit cancer cell proliferation by targeting proteasome activity. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines:

These findings suggest that this compound could be developed as a lead compound for anticancer therapies.

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They can act as inhibitors of β-lactamases, which are enzymes produced by bacteria to resist β-lactam antibiotics. The design of boronic acid derivatives has led to compounds with enhanced activity against resistant bacterial strains:

| Compound | Target Enzyme | Ki Value (µM) | Reference |

|---|---|---|---|

| Compound A | Class C β-lactamases | 0.004 | |

| Compound B | Class C β-lactamases | 0.008 |

These compounds demonstrate the potential of boronic acids like this compound in combating antibiotic resistance.

Case Studies

- In Vivo Studies : Preliminary in vivo studies have indicated that boronic acid derivatives exhibit low toxicity profiles while maintaining efficacy against target cells. For example, a related compound demonstrated no significant toxicity at high doses in mice .

- Pharmacokinetics : Research has shown that modifications to boronic acids can improve their pharmacokinetic properties, enhancing bioavailability and reducing first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.